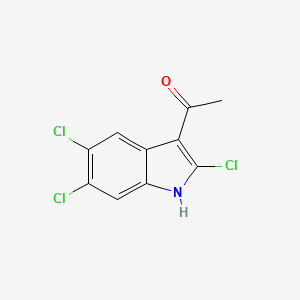
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-cyanophenyl)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyano-substituted phenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through various organic reactions, including the use of Grignard reagents or Wittig reactions to introduce the double bond.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid backbone can be oxidized to form epoxides or diols.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for cyano group reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Epoxides: and from oxidation reactions.
Amines: from reduction of the cyano group.
Free amines: from Boc deprotection.
科学的研究の応用
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
Similar Compounds
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-PHENYLPENT-4-ENOICACID: Lacks the cyano group, making it less reactive in certain contexts.
(S)-2-AMINO-5-(4-CYANOPHENYL)PENT-4-ENOICACID: Lacks the Boc protection, making it more reactive but less stable.
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID is unique due to the presence of both the Boc-protected amino group and the cyano-substituted phenyl group, which confer distinct reactivity and stability properties.
特性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC名 |
(E,2S)-5-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)6-4-5-12-7-9-13(11-18)10-8-12/h4-5,7-10,14H,6H2,1-3H3,(H,19,22)(H,20,21)/b5-4+/t14-/m0/s1 |
InChIキー |
CATKGOPTFNVPFW-NNTXTVRGSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)C#N)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
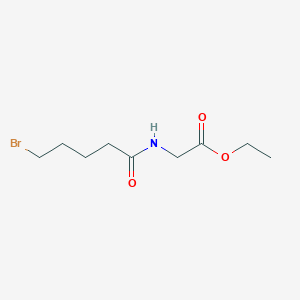
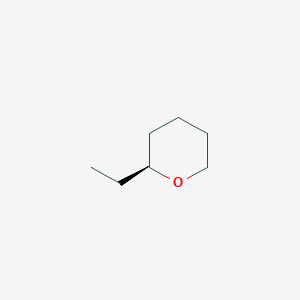
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)
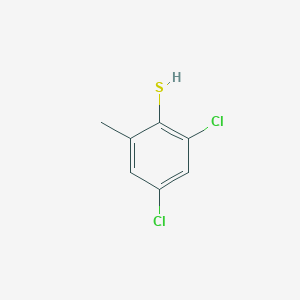

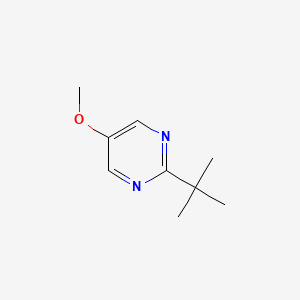
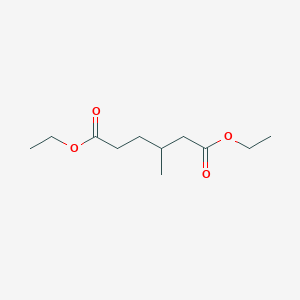
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
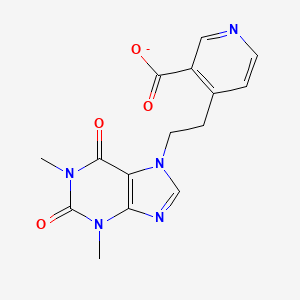

![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)
